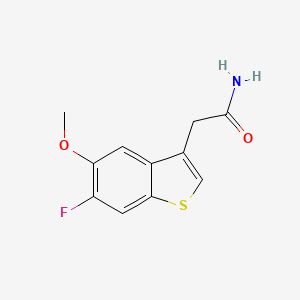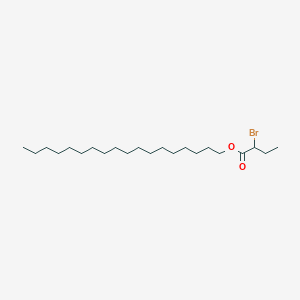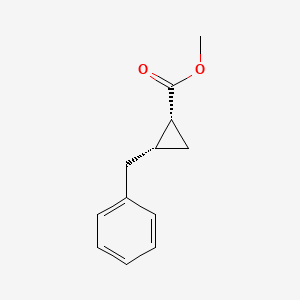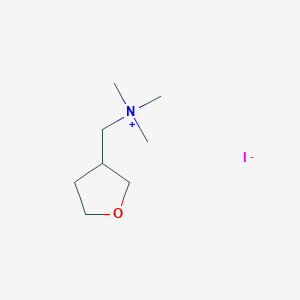![molecular formula C25H30N2 B14391851 N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine CAS No. 90133-99-6](/img/structure/B14391851.png)
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene core substituted with a pyridinyl ethenyl group and dibutylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine typically involves the following steps:
Formation of the naphthalene core: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the pyridinyl ethenyl group: This step often involves a Heck reaction or a Suzuki coupling reaction, where a halogenated naphthalene derivative reacts with a pyridinyl vinyl compound in the presence of a palladium catalyst.
Attachment of the dibutylamine group: This can be done through nucleophilic substitution reactions, where the naphthalene derivative reacts with dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthalene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and pyridinyl groups.
Reduction: Reduced forms of the ethenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with dimethylamine instead of dibutylamine.
2-(2-(4-Dimethylaminophenyl)-trans-vinyl)pyridine: Similar structure with a different aromatic core.
Uniqueness
N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups (dibutylamine) may influence its solubility, reactivity, and interactions with biological targets compared to similar compounds with smaller alkyl groups.
Eigenschaften
CAS-Nummer |
90133-99-6 |
|---|---|
Molekularformel |
C25H30N2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N,N-dibutyl-6-(2-pyridin-4-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C25H30N2/c1-3-5-17-27(18-6-4-2)25-12-11-23-19-22(9-10-24(23)20-25)8-7-21-13-15-26-16-14-21/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
NWAAWIWTJGZHJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)

![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)


![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
